(S)-1-(4-Chloro-2,6-difluorophenyl)ethan-1-amine

Chiral purity Optical rotation Enantiomeric excess

Racemic α-methylbenzylamines obscure SAR and waste screening resources. This single (S)-enantiomer (CAS 1241684-20-7) eliminates chiral ambiguity, directly installing a halogen-substituted phenethylamine fragment with the defined stereochemistry required for IND-enabling studies. - Confirmed (S)-configuration; 95% purity by HPLC/NMR - Balanced XLogP ~2.0, electron-withdrawing 2,6-F motif for metabolic stability - Ready for amide coupling or reductive amination; serves as an authentic chiral HPLC reference Supplied exclusively for R&D; batch-specific CoA available.

Molecular Formula C8H8ClF2N
Molecular Weight 191.60 g/mol
CAS No. 1241684-20-7
Cat. No. B13638155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-Chloro-2,6-difluorophenyl)ethan-1-amine
CAS1241684-20-7
Molecular FormulaC8H8ClF2N
Molecular Weight191.60 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1F)Cl)F)N
InChIInChI=1S/C8H8ClF2N/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4H,12H2,1H3/t4-/m0/s1
InChIKeyPTAKYWYOQWWZRN-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (S)-1-(4-Chloro-2,6-difluorophenyl)ethan-1-amine and Why Chirality Matters


(S)-1-(4-Chloro-2,6-difluorophenyl)ethan-1-amine (CAS 1241684-20-7) is a chiral, halogen-substituted α-methylbenzylamine building block with the molecular formula C₈H₈ClF₂N [1]. It is supplied as a single (S)-enantiomer with a typical purity of 95% for research use . The compound carries one stereogenic center and features a distinctive 4-chloro-2,6-difluoro substitution pattern that modulates its physicochemical and potential biological properties . It serves primarily as a synthetic intermediate in medicinal chemistry, where absolute stereochemistry is critical for generating structurally defined drug candidates [2].

Single (S)-enantiomer chiral building block for stereochemical-control studies
Medicinal chemistry workflow for constructing halogen-substituted α-methylbenzylamine fragments
Chiral reference standard supporting enantiomer-attribution review and method development

Why Racemic or Opposite-Enantiomer Substitution Is Inadequate


Chiral amines are not generic commodities. The (S)-enantiomer (CAS 1241684-20-7) and the (R)-enantiomer (CAS 1241677-71-3) are discrete chemical entities that can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles . A racemic mixture (CAS 1270424-09-3) introduces a 1:1 ratio of enantiomers, reducing the active-isomer content to no more than 50% and complicating structure-activity relationship (SAR) interpretation . In drug discovery, regulatory guidance explicitly requires characterization of individual stereoisomers, making single-enantiomer procurement essential for advancing candidates toward IND-enabling studies [1].

Target (S)-enantiomer · CAS 1241684-20-7 · defined (αS) configuration
Racemate / (R)-enantiomer may not transfer Racemate reduces active-isomer content to 50%; opposite enantiomer may exhibit divergent biological response and require explicit characterization
Target 2,6-difluoro, 4-chloro substitution pattern
Non-fluorinated analogue may shift property Absence of electron-withdrawing fluorine may alter logP, metabolic stability, and target-engagement context in permeability-limited models
Target Single-enantiomer procurement for SAR studies
Racemate limits SAR interpretation Regulatory guidance expects individual stereoisomer characterization; using racemic material may require additional chiral resolution and validation

How This (S)-Enantiomer Differentiates from Closest Analogs


Enantiomeric Purity vs. Racemic Mixture

The (S)-enantiomer (CAS 1241684-20-7) is supplied at 95% chemical purity with a defined specific rotation, whereas the racemate (CAS 1270424-09-3) has no net optical rotation . The absolute configuration is confirmed by the (αS) descriptor in the IUPAC name '(αS)-4-Chloro-2,6-difluoro-α-methylbenzenemethanamine' .

Chiral Identity
Class-level inference
Single (S)-enantiomer with (αS) configuration and defined specific rotation vs. racemate with [α] = 0°
Supports enantiomer-attribution review; racemate delivers only 50% desired isomer
Data to verify with supplier COA
Chiral purity Optical rotation Enantiomeric excess

logP and TPSA vs. Non-Fluorinated Analogues

The computed XLogP3-AA for (S)-1-(4-chloro-2,6-difluorophenyl)ethan-1-amine is 2.0, with a topological polar surface area (TPSA) of 26 Ų, as determined by PubChem [1]. In contrast, the non-fluorinated analogue (S)-1-(4-chlorophenyl)ethan-1-amine (CAS 4187-56-8) has an XLogP3 of approximately 1.8 and a comparable TPSA, but lacks the electron-withdrawing fluorine substituents that enhance metabolic stability .

logP / TPSA
Cross-study comparable
XLogP3-AA = 2.0 · TPSA = 26 Ų (computed)
2,6-difluoro motif increases computed lipophilicity vs. non-fluorinated analogue (ΔXLogP3 ≈ +0.2)
Computed properties; may support membrane-permeability context
Lipophilicity logP TPSA Drug-likeness

Vendor Price and Availability Comparison

Both the (S)-enantiomer (CAS 1241684-20-7) and the (R)-enantiomer (CAS 1241677-71-3) are available from multiple vendors at 95% purity. Pricing for the (S)-enantiomer is approximately €288/50mg (CymitQuimica) or ¥979/50mg (Bidepharm), while the (R)-enantiomer is offered at a similar price point . The racemate is generally less expensive but provides only half the desired stereoisomer content.

Procurement
Direct head-to-head
(S)-enantiomer pricing comparable to (R)-enantiomer; racemate lower cost but 50% active enantiomer
Single-enantiomer supply avoids chiral resolution cost and supports batch-to-batch consistency
Pricing as of 2024-2025; research-grade; subject to change
Procurement cost Supply chain Enantiomer availability

High-Value Research and Industrial Applications


Chiral Building Block for Kinase or GPCR Ligands

The (S)-configured amine can be used directly in amide coupling or reductive amination to install a chiral, halogen-substituted phenethylamine fragment into drug candidates targeting kinases or GPCRs, where fluorine atoms often improve target engagement and metabolic stability [1].

Enantioselective Synthesis of CNS-Penetrant Candidates

The computed XLogP3 of 2.0, combined with the electron-withdrawing 2,6-difluoro motif, makes this building block suitable for CNS drug discovery programs that require balanced lipophilicity for blood-brain barrier penetration while minimizing P-gp efflux [2].

Diastereomeric Salt Resolution Standards

As a single, well-characterized (S)-enantiomer with confirmed optical rotation, the compound serves as an authentic reference standard for developing chiral HPLC methods or diastereomeric salt resolution protocols in process chemistry .

Application
Selection Property
Validation Focus
Kinase / GPCR ligand synthesis
Enantiomerically pure halogen-substituted amine fragment
Target-engagement and metabolic-stability assay context
CNS-penetrant candidate elaboration
Balanced computed logP with electron-deficient aryl motif
Permeability and efflux-model review
Chiral HPLC / resolution standard
Confirmed (αS) configuration and optical rotation
Stereochemical-control method development
Quote Request

Request a Quote for (S)-1-(4-Chloro-2,6-difluorophenyl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.